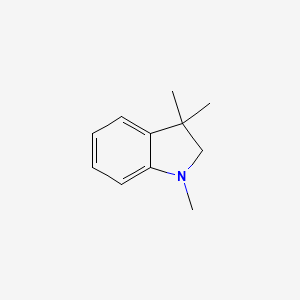
1,3,3-Trimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,3,3-trimethyl-1H-Indole, also known as Fischer’s base, is a heterocyclic compound with the molecular formula C12H15N. It is a derivative of indole, characterized by the presence of three methyl groups and a dihydro structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various dyes and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,3,3-trimethyl-1H-Indole typically involves the reaction of indole derivatives with methylating agents. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole structure. For 2,3-dihydro-1,3,3-trimethyl-1H-Indole, specific methylating agents such as methyl iodide are used to introduce the methyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. The process involves the use of catalysts like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired dihydro structure. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1,3,3-trimethyl-1H-Indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole compounds.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,3,3-trimethyl-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential neuroprotective and antioxidant properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of photochromic materials and molecular electronics.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1,3,3-trimethyl-1H-Indole involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating neurotransmitter receptors and influencing oxidative stress pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its neuroprotective and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Shares a similar structure but differs in the presence of a methylene group.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties.
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]-indole]: Notable for its biocompatibility and use in molecular electronics.
Uniqueness
2,3-Dihydro-1,3,3-trimethyl-1H-Indole is unique due to its specific dihydro structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
105278-05-5 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2H-indole |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
Clave InChI |
KRXXWINWRGUIBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C2=CC=CC=C21)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
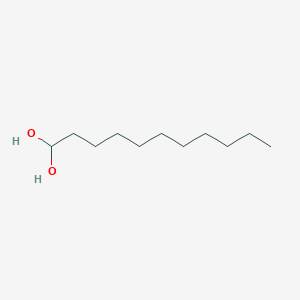
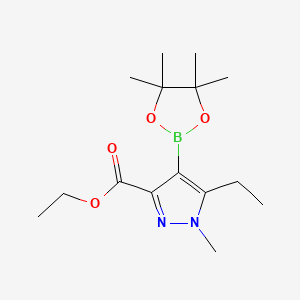

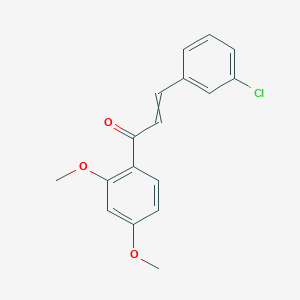
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
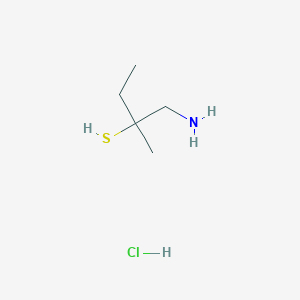
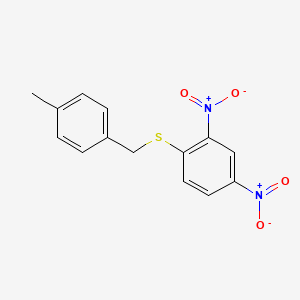
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

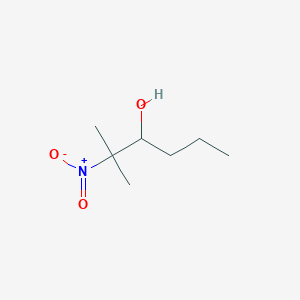
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
